molecular formula C22H30N2O5 B135745 Ramipril Methyl Ester CAS No. 108313-11-7

Ramipril Methyl Ester

Numéro de catalogue B135745
Numéro CAS: 108313-11-7
Poids moléculaire: 402.5 g/mol
Clé InChI: DBAQBRAQKYAQEO-GBBGEASQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of conditions such as heart failure, diabetic kidney diseases, and high blood pressure. The significance of ramipril in pharmaceuticals is highlighted by its inclusion in the United States Pharmacopeia 43 (USP 43) and British Pharmacopeia 2020 (BP 2020), which mandate the testing of ramipril methyl ester, also known as impurity A, in ramipril substances and finished products .

Synthesis Analysis

The synthesis of ramipril methyl ester (impurity A) is achieved through a transesterification reaction involving ramipril, methanol, and potassium hydroxide. This process results in the conversion of ramipril to its methyl ester form, which is then purified to obtain a yield of 39.2%, equivalent to about 1.08 grams of the product. The purity of the synthesized impurity A is determined to be over 98%, with an assigned purity value of 99.01%, thereby qualifying it as a reference standard for impurity testing in ramipril pharmaceuticals .

Molecular Structure Analysis

The molecular structure of ramipril and its salts, such as the tris(hydroxymethyl) aminomethane (tris) salt, has been characterized using various techniques. For instance, the ramipril-tris compound crystallizes in the monoclinic space group P2(1) and exhibits a network of intermolecular hydrogen bonds that contribute to its molecular assembly. The crystal structure of this compound has been determined from laboratory X-ray powder diffraction data, which is further refined using strategies like simulated annealing and the Rietveld refinement .

Chemical Reactions Analysis

The stability of ramipril and its derivatives is a critical aspect of their chemical behavior. Comparative studies of solid-state stabilities show that the ramipril-tris salt is the most stable among the tested compounds, including ramipril itself and ramipril-erbumine. The conversion to impurity D after 72 hours at 80°C is only 1.5% for ramipril-tris, indicating its superior stability. Additionally, solution phase analysis at different pH values reveals that ramipril-tris maintains greater stability over ramipril .

Physical and Chemical Properties Analysis

The physical and chemical properties of ramipril and its salts are closely examined to ensure their efficacy and stability in pharmaceutical applications. Techniques such as FTIR and TG-DSC are employed to characterize these compounds. The stability studies are particularly important for understanding how these compounds behave under various conditions, which is essential for their safe and effective use in medications. The tris salt of ramipril, for example, has demonstrated enhanced stability, which is beneficial for its application in pharmaceuticals .

Applications De Recherche Scientifique

Synthesis and Standardization of Ramipril Impurity A

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is integral in treating heart failure, diabetic kidney diseases, and high blood pressure. Ramipril methyl ester, known as impurity A, is a significant component in the pharmaceutical analysis of ramipril products. A study focused on synthesizing impurity A through a transesterification reaction, establishing it as a reference standard, and using it to assess impurities in ramipril pharmaceuticals. High-performance liquid chromatography (HPLC) was employed for determining its purity and establishing it as a reference standard. The study successfully synthesized and purified Ramipril methyl ester with over 98% purity, confirming its utility in the quality control of ramipril pharmaceuticals (Nguyen et al., 2022).

Involvement in Human Esterases Metabolism

Human carboxylesterases (hCES) play a crucial role in the catalytic ester hydrolysis of xenobiotics, contributing to the detoxification and activation of drugs, including the prodrug ramipril. A study aimed to characterize the enzyme-catalyzed ester hydrolysis of various drugs, including ramipril, by different esterase-containing systems. The findings highlight the importance of human esterases in the metabolism of drugs and the potential for predicting drug interactions and individual metabolic variations due to enzyme polymorphisms (Meyer et al., 2015).

Enhancement of Stability in Nanoemulsion Formulations

Ramipril's stability is a concern due to factors like mechanical stress and storage conditions. A study explored the stability enhancement of ramipril in nanoemulsion formulations, utilizing cremophor-EL, a stabilizing agent. The research indicated that maintaining ramipril in a lipophilic environment might increase its stability, essential for developing stable pharmaceutical formulations of ramipril (Shafiq & Shakeel, 2008).

Role in Cardiovascular and Microvascular Outcomes

Ramipril's impact on cardiovascular and microvascular outcomes, especially in patients with diabetes mellitus, has been a subject of research. The HOPE study and MICRO-HOPE substudy investigated the effects of ramipril on myocardial infarction, stroke, cardiovascular death, and overt nephropathy. The studies highlighted the cardiovascular and renoprotective benefits of ramipril for individuals with diabetes, emphasizing its significance beyond blood pressure reduction (Investigators & Wolffenbuttel, 2000).

Safety And Hazards

Ramipril, the parent compound of Ramipril Methyl Ester, may damage fertility or the unborn child . It is advised to obtain, read, and follow all safety instructions before use . If exposed or concerned, one should get medical advice .

Orientations Futures

Ramipril, the parent compound of Ramipril Methyl Ester, has shown potential in reducing the incidence of stroke, myocardial infarction, and death due to cardiovascular disease . Therefore, it could represent a useful alternative ACE inhibitor for use in patients with hypertension or congestive heart failure .

Propriétés

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQBRAQKYAQEO-GBBGEASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramipril Methyl Ester

CAS RN

108313-11-7
Record name Ramipril methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramipril Methyl Ester
Reactant of Route 2
Reactant of Route 2
Ramipril Methyl Ester
Reactant of Route 3
Reactant of Route 3
Ramipril Methyl Ester
Reactant of Route 4
Reactant of Route 4
Ramipril Methyl Ester
Reactant of Route 5
Ramipril Methyl Ester
Reactant of Route 6
Reactant of Route 6
Ramipril Methyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.